molecular formula C22H25N3O4S B2905112 5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-88-2

5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2905112
CAS No.: 627046-88-2
M. Wt: 427.52
InChI Key: QJBQGZMUKCYEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core structure with a 3,4-dimethoxyphenyl group at position 5 and a propylthio (-SPr) moiety at position 2. Pyrimidoquinolines are recognized for their diverse biological activities, including antifungal, anticancer, and antibacterial properties, which are heavily influenced by substituent variations .

The synthesis of such compounds typically involves multicomponent reactions (MCRs) catalyzed by heterogeneous catalysts like Fe3O4@SiO2-SnCl4 or Cs2.3H0.7PW10Mo2O40, enabling efficient cyclocondensation of aldehydes, amines, and diketones . While direct synthesis data for the target compound is absent in the provided evidence, structural analogs (e.g., 4j in ) suggest that similar protocols could be employed, with modifications to incorporate the propylthio group .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-10-30-22-24-20-19(21(27)25-22)17(18-13(23-20)6-5-7-14(18)26)12-8-9-15(28-2)16(11-12)29-3/h8-9,11,17H,4-7,10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBQGZMUKCYEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimido[4,5-b]quinoline family. This class of compounds has garnered attention for their diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its anticancer and antifungal properties.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring fused with a quinoline moiety. The presence of the dimethoxyphenyl and propylthio groups is thought to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against MCF-7 Cells : A study reported that certain pyrimido[4,5-b]quinoline derivatives showed promising activity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line. The most active compounds demonstrated IC50 values significantly lower than those of established drugs like lapatinib. For example:
    • Compound 4l exhibited an IC50 of 1.62 µM.
    • Compounds 4d and 4i had IC50 values of 2.67 µM and 4.31 µM respectively .
  • Mechanism of Action : The active compounds were found to inhibit key receptors involved in cancer progression:
    • Epidermal Growth Factor Receptor (EGFR) inhibition was observed with IC50 values ranging from 0.052 to 0.116 µM.
    • Human Epidermal Growth Factor Receptor 2 (HER2) inhibition also showed promising results with similar IC50 values .
  • Cell Cycle Arrest and Apoptosis : Compound 4l induced cell cycle arrest at the S phase and increased apoptosis rates by up to 60-fold compared to untreated controls .

Antifungal Activity

The compound's antifungal properties have also been investigated:

  • Inhibition of Fungal Strains : Research indicated that derivatives similar to this compound exhibited significant antifungal activity against strains such as Candida albicans and Candida dubliniensis. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 1 to 4 µg/mL .
  • Mechanistic Insights : Molecular modeling studies suggested that these compounds bind effectively to fungal cytochrome P450 enzymes (CYP51), which are crucial for ergosterol biosynthesis in fungi. This binding inhibits fungal growth by disrupting membrane integrity .

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

Activity Type Target IC50/Effect
AnticancerMCF-7 CellsIC50: 1.62 µM
EGFRIC50: 0.052 - 0.116 µM
HER2IC50: 0.055 - 0.164 µM
Induces ApoptosisUp to 60-fold increase
AntifungalCandida albicansMIC: 1 - 4 µg/mL
Candida dubliniensisMIC: Similar range

Comparison with Similar Compounds

Phenyl Group Modifications

  • D13 (5-(3,4-Dihydroxyphenyl)-2-(Methylthio)-...):
    Replacing methoxy with hydroxyl groups enhances hydrogen bonding to fungal CYP51, yielding potent antifungal activity (MIC90: 1–4 μg/mL against Candida spp.) . However, hydroxyl groups may reduce lipophilicity compared to methoxy substituents.
  • No direct antifungal data is available, but structural trends suggest moderate activity .
  • 5-(4-Chlorophenyl)-2-(Isopropylthio)-... (CAS 627046-27-9):
    The electron-withdrawing chloro group may enhance electrophilic interactions with targets, though biological data is unreported .

Thioether Chain Variations

  • Methylthio vs.
  • 4-Nitrobenzylthio (CAS 537043-51-9):
    The nitro group introduces strong electron-withdrawing effects, which may alter binding kinetics or redox properties .

Molecular and Physicochemical Properties

Compound Name/ID Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities References
Target Compound C22H25N3O4S* ~427 5-(3,4-Dimethoxyphenyl), 2-(Propylthio) Estimated high lipophilicity -
D13 C20H23N3O4S 425.48 5-(3,4-Dihydroxyphenyl), 2-(Methylthio) MIC90: 1–4 μg/mL (Antifungal)
4j () C20H23N3O5 424.42 5-(3,4-Dimethoxyphenyl), 1,3,8,8-Tetramethyl Synthesized via Cs2.3H0.7PW10Mo2O40 catalyst
537043-51-9 () C27H26N4O4S 502.6 5-(4-Isopropylphenyl), 2-(4-Nitrobenzylthio) High molecular weight, nitro group
7a () C20H18ClFN3O3S 450.89 5-(2-Chloro-6-fluorophenyl) Antibacterial, mp 302–304°C

*Calculated based on structural formula.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Bioavailability: Methoxy and propylthio substituents likely enhance blood-brain barrier penetration but may limit solubility.
  • Steric Considerations: Bulky substituents (e.g., 4-isopropylphenyl in ) may hinder enzyme binding but improve specificity.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be ensured?

The compound is synthesized via multi-component cyclocondensation reactions. A typical protocol involves:

  • Step 1: Reacting barbituric acid derivatives with substituted aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic conditions to form the quinoline core .
  • Step 2: Introducing the propylthio group via nucleophilic substitution using propane thiol and a base like K₂CO₃ .
  • Purity Control: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water). Validate purity using HPLC (>95%) and elemental analysis (deviation <0.4% for C, H, N) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the propylthio group shows δ 1.65–2.45 ppm (CH₂), and aromatic protons from the dimethoxyphenyl group appear at δ 6.70–7.20 ppm .
  • IR Spectroscopy: Key peaks include C=O stretches (~1700 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 470–480) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Potential: IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines, likely via topoisomerase II inhibition .
  • Antimicrobial Activity: Moderate inhibition (MIC 50–100 µg/mL) against S. aureus and E. coli due to thioether-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Catalyst Optimization: Use Fe(DS)₃ (iron-based surfactant catalyst) under ultrasound (40 kHz) to reduce reaction time from 12 hr to 2 hr, improving yields from 60% to 85% .
  • Microwave Assistance: Microwave irradiation (100°C, 300 W) enhances cyclocondensation efficiency by 30% compared to conventional heating .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example: Discrepancies in IC₅₀ values may arise from substituent effects. For instance, replacing 3,4-dimethoxyphenyl with 4-nitrophenyl increases anticancer potency by 50% due to enhanced electron-withdrawing effects .
  • Methodology: Perform structure-activity relationship (SAR) studies using a library of analogs with varied substituents. Validate via comparative molecular field analysis (CoMFA) .

Q. What strategies are recommended for studying the compound’s mechanism of action in cancer?

  • Enzyme Assays: Test inhibition of human topoisomerase IIα using plasmid relaxation assays (gel electrophoresis) .
  • Molecular Docking: Use AutoDock Vina to model interactions with DNA gyrase (PDB ID: 1KZM). Focus on hydrogen bonding between the dimethoxyphenyl group and Asp81 .

Q. How to analyze spectral data discrepancies (e.g., unexpected NMR shifts)?

  • Troubleshooting Example: Anomalous δ 4.89 ppm in 1H^1H-NMR may indicate residual solvent (e.g., DMSO-d₆). Confirm via 2D-COSY or HSQC to rule out diastereomer formation .
  • Advanced Tools: Apply principal component analysis (PCA) to compare experimental vs. theoretical spectra from density functional theory (DFT) calculations .

Q. What are the best practices for designing derivatives with improved pharmacokinetics?

  • LogP Optimization: Replace the propylthio group with a methylsulfonyl group to reduce hydrophobicity (LogP from 3.2 to 2.1) .
  • Metabolic Stability: Introduce fluorine at the 4-position of the phenyl ring to block CYP3A4-mediated oxidation .

Methodological Resources

  • Spectral Databases: Cite SDBS (Spectral Database for Organic Compounds) for cross-referencing IR/NMR data .
  • Synthetic Protocols: Follow Gouhar et al. (2017) for scalable pyrimidoquinoline synthesis .
  • Biological Assays: Use MTT protocols from Nahl et al. (2023) for cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.